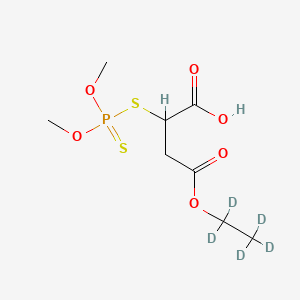

Malathion alpha-Monoacid-d5

Description

Contextualization of Malathion (B1675926) Degradation Pathways: Formation of Monoacid Metabolites

The primary route of malathion breakdown involves the hydrolysis of its ester bonds, a process catalyzed by carboxylesterase enzymes. ethz.chcdc.govnih.gov This enzymatic action results in the formation of malathion monoacids and diacids. ethz.chnih.gov Specifically, the hydrolysis can occur at either the alpha (α) or beta (β) ester linkage, leading to the corresponding α- and β-monoacid isomers. researchgate.net The formation of these monoacid derivatives is a key step in the detoxification of malathion in many organisms and its degradation in the environment. ethz.chnih.gov Studies have shown that both bacterial and fungal degradation of malathion produce these monoacid metabolites. cdc.gov In some biological systems, the α-monoacid is the predominant form produced. researchgate.net

Rationale for Utilizing Isotopically Labeled Malathion α-Monoacid-d5 in Scientific Investigations

In analytical chemistry, particularly in quantitative analysis using techniques like mass spectrometry, internal standards are essential for achieving accuracy and precision. clearsynth.comaptochem.com An ideal internal standard is a compound that is chemically identical to the analyte of interest but can be distinguished by the analytical instrument. aptochem.com This is where isotopically labeled compounds, such as Malathion α-Monoacid-d5, become invaluable. clearsynth.comaptochem.com

Malathion α-Monoacid-d5 is a stable isotope-labeled version of Malathion α-Monoacid, where five hydrogen atoms have been replaced with deuterium (B1214612) atoms. smolecule.comsplendidlab.com This mass difference allows it to be easily differentiated from the unlabeled (native) analyte by a mass spectrometer. clearsynth.comaptochem.com Because it has nearly identical chemical and physical properties to the native compound, it behaves similarly during sample preparation, extraction, and analysis. aptochem.com This co-elution and similar ionization response help to compensate for variations and matrix effects, leading to more reliable and accurate quantification of the target analyte. clearsynth.comaptochem.com The use of such deuterated standards is a cornerstone of robust bioanalytical methods. aptochem.com

Overview of Research Domains Benefiting from Malathion α-Monoacid-d5 Applications

The application of Malathion α-Monoacid-d5 is primarily centered in research areas that require precise measurement of malathion metabolites. These domains include:

Environmental Monitoring: Scientists use this labeled compound as an internal standard to accurately quantify levels of Malathion α-Monoacid in environmental samples such as soil and water. ontosight.ai This helps in assessing the extent of malathion contamination and its persistence in the environment. ontosight.aicdc.gov

Toxicology and Biomonitoring: In human and animal studies, Malathion α-Monoacid-d5 is crucial for determining the internal dose of malathion exposure by measuring its metabolites in biological samples like urine. nih.govacs.org This is vital for understanding the pharmacokinetics of malathion and for assessing potential health risks associated with exposure. nih.govacs.org

Metabolism Studies: Researchers employ Malathion α-Monoacid-d5 to trace the metabolic pathways of malathion within organisms. smolecule.com By introducing the labeled compound, they can follow its transformation and excretion, providing insights into the detoxification mechanisms. smolecule.com

Analytical Method Development: The development and validation of sensitive and specific analytical methods, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), for the detection of pesticide metabolites heavily rely on the availability of high-purity, isotopically labeled standards. nih.govresearchgate.net

| Property | Value |

| Chemical Formula | C₈H₁₀D₅O₆PS₂ |

| Molecular Weight | 307.34 g/mol |

| Synonyms | Malathion α-Monocarboxylic Acid-d5, O,O-Dimethyl S-(1-carboxy-2-carbethoxy)ethyl Phosphorodithioate-d5 |

| Primary Application | Labeled internal standard for analytical quantification |

| Common Analytical Technique | Mass Spectrometry (MS), High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) |

Structure

3D Structure

Properties

Molecular Formula |

C8H15O6PS2 |

|---|---|

Molecular Weight |

307.3 g/mol |

IUPAC Name |

2-dimethoxyphosphinothioylsulfanyl-4-oxo-4-(1,1,2,2,2-pentadeuterioethoxy)butanoic acid |

InChI |

InChI=1S/C8H15O6PS2/c1-4-14-7(9)5-6(8(10)11)17-15(16,12-2)13-3/h6H,4-5H2,1-3H3,(H,10,11)/i1D3,4D2 |

InChI Key |

AJSJFDUIZFXAQY-SGEUAGPISA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OC(=O)CC(C(=O)O)SP(=S)(OC)OC |

Canonical SMILES |

CCOC(=O)CC(C(=O)O)SP(=S)(OC)OC |

Origin of Product |

United States |

Synthesis and Spectroscopic Characterization Methodologies for Malathion α Monoacid D5

Chemical Synthesis Approaches for Deuterated Malathion (B1675926) α-Monoacid-d5

The synthesis of Malathion α-Monoacid-d5 is not typically a direct, single-step process but rather a multi-step procedure that requires careful control to achieve specific deuterium (B1214612) labeling. A common strategy involves the synthesis of a deuterated precursor followed by subsequent reactions to build the final molecule.

One plausible synthetic route begins with the preparation of a deuterated diethyl maleate (B1232345) or a related succinate (B1194679) precursor. The deuterium atoms (d5) are strategically incorporated into the ethyl group of the ester that will remain following selective hydrolysis. This can be achieved using deuterated ethanol (B145695) (ethanol-d5) in the esterification of maleic or fumaric acid.

The resulting deuterated diethyl succinate derivative is then reacted with O,O-dimethyldithiophosphoric acid. This step introduces the dimethoxyphosphinothioylthio moiety to the succinate backbone, forming deuterated Malathion (Malathion-d5).

The final and critical step is the selective hydrolysis of one of the two ethyl ester groups of the Malathion-d5 molecule. This is often accomplished enzymatically, using carboxylesterases, or through carefully controlled chemical hydrolysis. nih.gov Enzymatic hydrolysis can offer high stereoselectivity. nih.govresearchgate.net The reaction must be precisely managed to favor the formation of the α-monoacid over the β-monoacid and to prevent hydrolysis of both ester groups, which would yield the dicarboxylic acid metabolite. inchem.org Purification of the final product, Malathion α-Monoacid-d5, is then performed using chromatographic techniques to separate it from unreacted Malathion-d5, the corresponding β-monoacid, and the dicarboxylic acid.

Advanced Spectroscopic and Chromatographic Techniques for Purity and Structural Elucidation of Malathion α-Monoacid-d5

A suite of advanced analytical techniques is essential to confirm the successful synthesis, verify the exact location of deuterium incorporation, and assess the chemical and isotopic purity of Malathion α-Monoacid-d5.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Incorporation Verification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for verifying the successful incorporation of deuterium atoms.

¹H-NMR (Proton NMR): In the ¹H-NMR spectrum of Malathion α-Monoacid-d5, the signals corresponding to the protons on the specifically deuterated ethyl group would be absent or significantly diminished. This provides direct evidence of successful deuteration at the intended molecular position.

²H-NMR (Deuterium NMR): A deuterium NMR experiment can be performed to directly observe the deuterium nuclei. The presence of a signal at the chemical shift expected for the ethyl group confirms the incorporation of deuterium.

³¹P-NMR (Phosphorus-31 NMR): As an organophosphorus compound, ³¹P-NMR is exceptionally useful. arvojournals.org It provides a single, clean signal for the phosphorus atom, and its chemical shift can confirm the formation of the correct thiophosphate ester structure. Quantitative ³¹P-NMR (qNMR) can also be employed to determine the absolute purity of the compound, often with high accuracy and precision comparable to chromatographic methods. nih.govmdpi.comresearchgate.net The use of aprotic solvents like DMSO-d6 is often preferred for qNMR of organophosphorus compounds to avoid potential deuterium exchange issues that can occur with protic solvents. nih.govmdpi.com

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Isotopic Purity Confirmation

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition and isotopic purity of the synthesized compound.

Molecular Weight Confirmation: HRMS provides a highly accurate mass measurement of the molecular ion. The measured mass of Malathion α-Monoacid-d5 will be approximately 5.03 Da (5 x 1.006 Da, the mass difference between deuterium and protium) greater than its non-deuterated analog. This precise mass measurement confirms that five deuterium atoms have been incorporated into the structure.

Isotopic Purity Assessment: By examining the isotopic distribution of the molecular ion peak, HRMS can determine the isotopic purity. This analysis reveals the percentage of the d5 species relative to other isotopic variants (e.g., d0, d1, d2, d3, d4) that may be present as byproducts of an incomplete deuteration reaction. This is critical for its application as an internal standard, where high isotopic purity is required.

Chromatographic Analysis (e.g., High-Performance Liquid Chromatography, Gas Chromatography) for Compound Purity Assessment

Chromatographic methods are the standard for assessing the chemical purity of Malathion α-Monoacid-d5 by separating it from starting materials, byproducts, and isomeric impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for the analysis of thermally sensitive and relatively polar compounds like malathion monoacids. nih.govresearchgate.net A reversed-phase column (e.g., C18) with a mobile phase consisting of an acetonitrile (B52724) and water gradient is commonly used. researchgate.net Detection can be achieved using a UV detector or, for greater sensitivity and specificity, a mass spectrometer (LC-MS). Chiral HPLC methods have also been developed to separate the R- and S-enantiomers of malathion. nih.gov

Gas Chromatography (GC): For GC analysis, the carboxylic acid group of the monoacid typically requires derivatization (e.g., methylation with diazomethane) to increase its volatility. nih.gov GC is often coupled with a flame photometric detector (FPD) in phosphorus mode or a mass spectrometer (MS) for highly sensitive and selective detection of organophosphorus compounds. nih.gov The separation of deuterated from non-deuterated compounds is possible with high-resolution capillary GC columns. nih.govgcms.cz An "inverse isotope effect," where the heavier deuterated compound elutes slightly earlier than its lighter counterpart, is often observed on nonpolar stationary phases. gcms.cz

Table 1: Summary of Analytical Techniques for Malathion α-Monoacid-d5 Characterization

| Technique | Purpose | Key Findings / Parameters |

|---|---|---|

| ¹H-NMR | Structural Verification | Absence of signals for the ethyl group protons confirms deuteration. |

| ²H-NMR | Deuterium Confirmation | Direct detection of deuterium signals at the expected chemical shift. |

| ³¹P-NMR | Structural Confirmation & Purity | Confirms thiophosphate structure; qNMR for absolute purity assessment. nih.govmdpi.com |

| HRMS | Molecular Weight & Isotopic Purity | Provides exact mass confirming C₈H₁₀D₅O₆PS₂ formula and quantifies isotopic enrichment. |

| HPLC | Chemical Purity Assessment | Separation from isomers and impurities using C18 columns with UV or MS detection. researchgate.net |

| GC-MS | Chemical Purity Assessment (after derivatization) | High sensitivity and selectivity, often using FPD or MS detectors. nih.gov |

Development and Validation of Advanced Analytical Methods Employing Malathion α Monoacid D5 As an Internal Standard

Principles and Applications of Isotope Dilution Mass Spectrometry (IDMS) in Quantitative Analysis of Malathion (B1675926) Metabolites

Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for quantitative analysis, recognized for its high accuracy and metrological standing. nih.gov The fundamental principle of IDMS involves adding a known quantity of an isotopically labeled version of the analyte—in this case, Malathion α-monoacid-d5—to a sample containing the native (unlabeled) Malathion α-monoacid. nih.govnih.gov This labeled compound, often referred to as an internal standard or "spike," is chemically identical to the analyte but has a different mass due to the presence of heavy isotopes (e.g., deuterium). nih.gov

Once added, the labeled standard equilibrates with the native analyte throughout the entire analytical procedure, including extraction, cleanup, and instrumental analysis. nih.gov Any loss of the analyte during these steps will be accompanied by a proportional loss of the internal standard. The mass spectrometer distinguishes between the native analyte and the isotopically labeled standard based on their mass-to-charge (m/z) ratio. By measuring the ratio of the signal from the native analyte to that of the labeled standard, the precise concentration of the analyte in the original sample can be calculated, effectively nullifying the impact of sample loss or matrix effects. nih.govnih.gov

The primary applications of IDMS in the context of malathion metabolites include:

Biomonitoring: Quantifying levels of Malathion α-monoacid in biological matrices like urine to assess human exposure to the parent insecticide, malathion. cdc.gov

Environmental Monitoring: Measuring trace levels of malathion metabolites in complex environmental samples such as water, soil, and food products to evaluate contamination levels. nih.gov

Reference Material Certification: IDMS is the method of choice for assigning certified concentration values to reference materials due to its high precision and accuracy. nih.gov

The use of Malathion α-monoacid-d5 in IDMS provides high specificity and sensitivity, allowing for reliable quantification even at very low concentrations. cdc.gov

Chromatographic Separation Techniques Coupled with Mass Spectrometry for Malathion α-Monoacid-d5 Quantification

To accurately measure the ratio of native Malathion α-monoacid to the Malathion α-monoacid-d5 internal standard, the compounds must first be separated from other components in the sample matrix. This is achieved by coupling powerful chromatographic separation techniques with mass spectrometry.

Gas chromatography-mass spectrometry (GC-MS), particularly when used in tandem (GC-MS/MS), is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds. shimadzu.com However, polar metabolites like Malathion α-monoacid are not sufficiently volatile for direct GC analysis. nih.gov Therefore, a critical step in GC-MS/MS methodologies for these analytes is derivatization. nih.govcdc.gov This process chemically converts the polar carboxylic acid group into a less polar, more volatile ester, making it suitable for gas chromatography.

The use of Malathion α-monoacid-d5 as an internal standard is crucial in this multi-step process. It is added to the sample prior to extraction and derivatization, ensuring that it undergoes the exact same procedures as the native analyte. This corrects for any inefficiencies or variations in the derivatization reaction and subsequent steps. GC-MS/MS provides excellent selectivity by monitoring specific precursor-to-product ion transitions for both the native analyte and the deuterated standard, significantly reducing background interference and enabling trace-level detection in the parts-per-billion (ppb) range. nih.gov

In a typical LC-MS/MS workflow, the sample extract is injected into a liquid chromatograph, where Malathion α-monoacid and the Malathion α-monoacid-d5 internal standard are separated from matrix components on a reversed-phase column. researchtrends.net The separated compounds then enter the mass spectrometer, where they are ionized, typically using electrospray ionization (ESI). researchtrends.net The tandem mass spectrometer (often a triple quadrupole) is set to monitor specific ion transitions for both the analyte and the internal standard, providing exceptional specificity and sensitivity. nih.gov This high degree of selectivity is essential for minimizing matrix effects—the suppression or enhancement of ionization caused by co-eluting compounds from complex matrices like urine or soil extracts. nih.gov The use of a co-eluting, isotopically labeled internal standard like Malathion α-monoacid-d5 is the most effective way to compensate for these matrix effects, ensuring accurate quantification. lcms.cz

Method Validation Parameters for Malathion α-Monoacid-d5-Based Assays: Specificity, Linearity, Limits of Detection and Quantitation, Accuracy, and Precision

To ensure that an analytical method utilizing Malathion α-monoacid-d5 is reliable and fit for purpose, it must undergo a rigorous validation process. The key parameters evaluated are defined by international guidelines. researchgate.net

Specificity/Selectivity: This parameter demonstrates that the analytical signal is unequivocally attributable to the target analyte. In MS/MS methods, specificity is confirmed by monitoring unique precursor-product ion transitions and ensuring that no interfering peaks are present at the retention time of the analyte in blank matrix samples. The use of a stable isotope-labeled standard like Malathion α-monoacid-d5 further enhances specificity.

Linearity and Range: Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. researchgate.net This is assessed by analyzing a series of calibration standards and evaluating the resulting calibration curve using a regression coefficient (R²), which should typically be >0.99. researchgate.net The range is the interval between the upper and lower concentrations for which the method has been proven to be accurate, precise, and linear.

Limits of Detection (LOD) and Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected by the method, typically defined as a signal-to-noise ratio of 3:1. ijapbjournal.com The LOQ is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision, often defined as a signal-to-noise ratio of 10:1 or as the lowest point on the validated calibration curve. researchgate.netijapbjournal.com

Accuracy: Accuracy reflects the closeness of a measured value to the true value. It is typically determined by analyzing spiked matrix samples at multiple concentration levels (e.g., low, medium, and high). The results are expressed as percent recovery, with acceptable ranges often falling between 80-120%, depending on the concentration and matrix complexity. researchgate.net

Precision: Precision measures the degree of agreement among a series of individual measurements. It is usually evaluated at two levels:

Repeatability (Intra-day precision): The precision obtained under the same operating conditions over a short interval of time. nih.gov

Intermediate Precision (Inter-day precision): The precision obtained within the same laboratory but on different days, with different analysts, or on different equipment. who.int Precision is expressed as the relative standard deviation (RSD), which should typically be ≤20% (or better at higher concentrations). researchgate.net

| Validation Parameter | Typical Acceptance Criteria | Purpose |

|---|---|---|

| Specificity | No interference at the retention time of the analyte | Ensures the method measures only the intended substance. |

| Linearity (R²) | ≥ 0.99 | Confirms a proportional response to concentration. |

| Accuracy (% Recovery) | 70 - 120% | Measures how close the result is to the true value. |

| Precision (RSD) | ≤ 20% | Measures the repeatability of the results. |

| Limit of Quantitation (LOQ) | Lowest concentration meeting accuracy/precision criteria | Defines the lowest reliable measurement limit. |

Sample Preparation Strategies for Diverse Environmental and Biological Matrices in Conjunction with Malathion α-Monoacid-d5

The goal of sample preparation is to extract the analyte of interest from its matrix and remove interfering substances prior to instrumental analysis. The addition of Malathion α-monoacid-d5 at the very beginning of this process is critical to account for any analyte loss. eurl-pesticides.eu

For biological matrices , particularly urine, common techniques include:

Dilute-and-Shoot: For highly sensitive LC-MS/MS systems, a simple dilution of the urine sample with water or a buffer may be sufficient. cdc.gov This minimizes sample manipulation but relies heavily on the selectivity of the instrument.

Liquid-Liquid Extraction (LLE): The urine sample is acidified, and the metabolites are extracted into an organic solvent (e.g., a mixture of methylene (B1212753) chloride and ethyl ether). nih.gov The organic layer is then separated, evaporated, and reconstituted in a suitable solvent for analysis.

Solid-Phase Extraction (SPE): This is a widely used and often automated technique. The urine sample is passed through a cartridge containing a solid sorbent that retains the analyte. Interfering compounds are washed away, and the analyte is then eluted with a small volume of organic solvent. researchtrends.net SPE provides cleaner extracts compared to LLE.

For environmental matrices such as water and soil, the strategies are adapted to the specific matrix:

Water Samples: SPE is the most common method for extracting pesticide metabolites from water. researchtrends.net Large volumes of water can be passed through the SPE cartridge to concentrate the analytes, enabling very low detection limits.

Soil and Sediment Samples: Extraction is more complex and often involves techniques like:

Soxhlet Extraction: A classic method involving continuous extraction with an organic solvent. nih.gov

Pressurized Liquid Extraction (PLE): Uses elevated temperatures and pressures to quickly and efficiently extract analytes. nih.gov

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This popular method involves an initial extraction with acetonitrile (B52724) followed by a cleanup step called dispersive SPE (dSPE), where sorbents are added directly to the extract to remove interferences like lipids and pigments. shimadzu.comhpst.cz

Regardless of the specific technique, the early addition of Malathion α-monoacid-d5 ensures that the final calculated concentration accurately reflects the amount present in the original, unprocessed sample. eurl-pesticides.eu

| Matrix | Common Preparation Technique | Key Principle |

|---|---|---|

| Urine | Solid-Phase Extraction (SPE) | Analyte is retained on a sorbent, interferences are washed away, and the clean analyte is eluted. |

| Urine | Liquid-Liquid Extraction (LLE) | Analyte is partitioned from the aqueous sample into an immiscible organic solvent. |

| Water | Solid-Phase Extraction (SPE) | Concentrates trace analytes from large sample volumes onto a solid sorbent. |

| Soil/Sediment | QuEChERS | Fast and simple extraction with acetonitrile followed by a dispersive SPE cleanup step. |

Research on Environmental Fate and Transformation of Malathion, Elucidated Through Labeled Metabolite Studies

Hydrolytic Degradation Mechanisms of Malathion (B1675926) and Formation Kinetics of Malathion α-Monoacid (with implications for d5 analog behavior)

The primary abiotic degradation pathway for malathion in aquatic environments is hydrolysis. nih.govnih.gov This process involves the chemical breakdown of the malathion molecule by reaction with water, leading to the formation of various degradation products, including malathion alpha-monoacid (α-MCA). nih.govontosight.ai The kinetics of this reaction are heavily influenced by environmental factors. agr.hr

Studies utilizing labeled analogs like Malathion α-Monoacid-d5 are crucial for quantifying the formation of this specific metabolite during hydrolysis experiments. Because the deuterated standard exhibits virtually identical chemical properties to the natural metabolite, it allows for precise measurement by techniques like mass spectrometry, correcting for any loss during sample preparation and analysis. Therefore, the data gathered on malathion hydrolysis directly informs the expected behavior and formation kinetics of its d5-labeled monoacid analog in tracer studies.

The rate of malathion hydrolysis is strongly dependent on both pH and temperature. agr.hrorst.edu Malathion is relatively stable under acidic conditions (pH < 7.0) but degrades rapidly as the pH becomes more alkaline. nih.govepa.govcdc.gov At a pH of 5, the half-life can be as long as 107 days, whereas at a pH of 9, it decreases to just 12 hours. epa.govmdpi.com This indicates that in alkaline waters, chemical hydrolysis is a dominant and rapid fate process. researchgate.net

Temperature also significantly accelerates hydrolysis. nih.gov The rate of hydrolysis has been reported to increase by a factor of four for every 10°C rise in temperature. cdc.gov For instance, at a neutral pH of 7.4, the half-life of malathion was reported as 10.5 days at 20°C, which decreased to 1.3 days when the temperature was raised to 37.5°C. nih.gov At lower temperatures, such as 5°C, the half-life can extend to over 100 days. nih.gov Researchers have also noted that elimination reactions tend to dominate at higher temperatures, while carboxyl ester hydrolysis is more prevalent at lower temperatures. orst.edu

Table 1: Effect of pH and Temperature on Malathion Hydrolysis Half-Life

| pH | Temperature (°C) | Half-Life | Source(s) |

| 4.0 | Ambient | Very low degradation | orst.edu |

| 4.5 | Ambient | 18 weeks | nih.gov |

| 5.0 | Ambient | 107 days | epa.gov |

| 6.0 | Ambient | 17.4 days | agr.hrorst.edu |

| 6.0 | Ambient | 5.8 weeks | nih.gov |

| 7.0 | Ambient | 6.21 days | nih.govepa.gov |

| 7.0 | Ambient | 1.7 weeks | nih.gov |

| 7.3 | 6 | 55 days | agr.hr |

| 7.3 | 22 | 19 days | agr.hr |

| 7.4 | 20 | 10.5 days | nih.gov |

| 7.4 | 37.5 | 1.3 days | nih.gov |

| 8.0 | Ambient | 0.53 weeks (3.7 days) | nih.govresearchgate.net |

| 8.16 | Ambient | 1.65 days | agr.hrorst.edu |

| 9.0 | Ambient | 0.5 days (12 hours) | nih.govepa.gov |

| 11.0 | Ambient | ~1 day | nih.govcdc.gov |

| 12.0 | Ambient | Instantaneous | nih.govcdc.gov |

The hydrolysis of malathion yields several degradation products. The primary pathway involves the cleavage of one of the carboxyester linkages, resulting in the formation of two isomeric monoacids: malathion alpha-monocarboxylic acid (α-MCA) and malathion beta-monocarboxylic acid (β-MCA). nih.govnih.govjst.go.jp Further hydrolysis of the remaining ester bond leads to the formation of malathion dicarboxylic acid (MDC). nih.govnih.gov NMR and infrared spectroscopy studies have confirmed that the α-monoacid is the specific isomer produced through biological carboxylesterase hydrolysis. researchgate.net In aquatic systems, the monocarboxylic acid of malathion can be a major degradate, reaching concentrations of up to 28% of the applied radioactivity in some studies. epa.gov

Other identified hydrolysis products include O,O-dimethylphosphorodithioic acid and diethyl fumarate. nih.gov Under certain environmental conditions, oxidation can occur, leading to the formation of malaoxon (B1675925), which is a more toxic metabolite. orst.eduepa.gov

Table 2: Identified Hydrolysis and Degradation Products of Malathion

| Compound Name | Type | Source(s) |

| Malathion alpha-monocarboxylic acid (α-MCA) | Hydrolysis Product | nih.govnih.govjst.go.jpresearchgate.net |

| Malathion beta-monocarboxylic acid (β-MCA) | Hydrolysis Product | nih.govnih.govjst.go.jp |

| Malathion dicarboxylic acid (MDC) | Hydrolysis Product | nih.govnih.gov |

| Malaoxon | Oxidation Product | nih.govorst.eduepa.gov |

| Diethyl fumarate | Hydrolysis Product | nih.govmdpi.com |

| O,O-dimethylphosphorodithioic acid | Hydrolysis Product | nih.gov |

| Demethyl monoacid | Degradation Product | epa.gov |

| Demethyl diacid | Degradation Product | epa.gov |

Microbial Biotransformation and Biodegradation Studies of Malathion and its Monoacid Metabolites

While chemical hydrolysis is significant, microbial degradation is the predominant pathway for malathion dissipation in most natural systems, particularly in soil and sediment. nih.govorst.educdc.gov Microorganisms utilize malathion and its metabolites as a source of carbon and energy, breaking them down into less complex and often less toxic compounds. researchgate.netnih.govnih.gov

A diverse array of microorganisms capable of degrading malathion has been isolated from various environments, including agricultural soil and wastewater. mdpi.comresearchgate.netnih.govacademicjournals.org These microbes inherently possess the ability to degrade the monoacid metabolites that are formed as intermediates. Studies have shown that bacterial consortia, or mixed cultures, can degrade malathion more effectively than pure strains. mdpi.comresearchgate.net For example, a consortium of Micrococcus aloeverae, Bacillus cereus, and Bacillus paramycoides resulted in the complete removal of malathion within 15 days. mdpi.comresearchgate.net

Table 3: Examples of Isolated Malathion-Degrading Microorganisms

| Microorganism Genus/Species | Environment Isolated From | Source(s) |

| Acinetobacter baumannii | Domestic Sewage | mdpi.combsu.edu.eg |

| Acinetobacter johnsonii | Not Specified | mdpi.com |

| Aspergillus sp. (fungi) | Agricultural Drainage Water | tandfonline.com |

| Bacillus cereus | Agricultural Soil | mdpi.comresearchgate.net |

| Bacillus paramycoides | Agricultural Soil | mdpi.comresearchgate.net |

| Bacillus thuringiensis | Agricultural Wastewater | researchgate.net |

| Enterobacter aerogenes | Agricultural Wastewater | researchgate.net |

| Micrococcus aloeverae | Agricultural Soil | mdpi.comnih.govresearchgate.net |

| Micrococcus lylae | Agricultural Soil | nih.gov |

| Penicillium chrysogenum (fungi) | Agricultural Drainage Water | tandfonline.com |

| Pseudidiomarina homiensis | Deep-Sea Sediment | nih.govmdpi.com |

| Pseudomonas sp. | Agricultural Soil | nih.gov |

| Pseudomonas putida | Not Specified | mdpi.comnih.govresearchgate.net |

The microbial degradation of malathion is an enzymatic process. The most critical enzymes involved are carboxylesterases (CE), which catalyze the hydrolysis of the carboxyl ester bonds of malathion. nih.govcdc.govresearchgate.netepa.gov This action is the primary pathway for detoxification and results in the formation of malathion α- and β-monoacids, which are subsequently hydrolyzed by the same or similar enzymes to malathion dicarboxylic acid. nih.govjst.go.jpmdpi.comresearchgate.net Carboxylesterases have been identified and characterized in numerous malathion-degrading bacteria, including strains of Acinetobacter, Bacillus, and Pseudomonas. nih.govmdpi.com

Kinetic studies reveal that microbial degradation of malathion is generally rapid across different environmental compartments, although rates vary based on microbial population, soil/water properties, and temperature. mdpi.combsu.edu.eg

Soil: In soil, microbial degradation is far more significant than chemical hydrolysis. orst.edu Reported half-lives for malathion in soil are typically short, ranging from just a few hours to 17 days. nih.govorst.edu For example, one study noted a biphasic degradation pattern in loam soil, with an initial rapid half-life of about 0.2 days followed by a slower phase with a half-life of 24 days. epa.gov The presence of indigenous microbial consortia greatly enhances degradation rates compared to sterilized soil. mdpi.comresearchgate.net

Water: In aquatic systems, both microbial metabolism and chemical hydrolysis contribute to degradation. nih.govepa.gov The half-life of malathion in natural waters can range from 0.5 to 10 days, influenced by pH, temperature, and microbial activity. epa.gov Studies comparing filtered (sterile) and unfiltered river water showed that degradation was faster in the presence of microbes. agr.hr In aerobic aquatic metabolism studies using water-sediment systems, malathion half-lives ranged from 0.3 to 3.4 days. epa.gov

Sediment: Malathion that partitions to sediment also undergoes microbial degradation. epa.gov The primary degradates found in sediment are similar to those in water and soil, including the mono- and dicarboxylic acids. epa.gov The calculated half-life for malathion monocarboxylic acid in one sediment study was 11 days, while in the water phase of the same system, it was 3 days, indicating that metabolites can persist for different durations in different compartments. epa.gov

Table 4: Kinetic Parameters of Malathion Degradation in Different Environments

| Environment | Degradation Process | Half-Life (DT50) / Rate | Source(s) |

| Soil | Microbial | 1 to 17 days | orst.edu |

| Soil | Microbial | <1 to 6 days | nih.gov |

| Loam Soil (Aerobic) | Microbial | Biphasic: ~0.2 days initially, then ~24 days | epa.gov |

| Water (River) | Microbial + Hydrolysis | 75% degradation in 1 week, 90% in 2 weeks | epa.gov |

| Water (Natural) | Microbial + Hydrolysis | 0.5 to 10 days | epa.gov |

| Water-Sediment System | Microbial + Hydrolysis | 0.3 to 3.4 days | epa.gov |

| Liquid Culture (M. aloeverae) | Microbial | 8.11 days (at 500 µl/L) | nih.gov |

| Liquid Culture (B. thuringiensis) | Microbial | >91% degradation in 15 days | researchgate.net |

Photodegradation Pathways and Rates Affecting Malathion and its Monoacid Derivatives

The photodegradation of malathion and its metabolites, including malathion alpha-monoacid, is a complex process influenced by various environmental factors. Studies have shown that malathion itself is relatively stable to direct sunlight. cdc.govcdc.gov When exposed as a thin film on glass, only slight degradation (16%) was observed after 25 hours under UV light with a maximum wavelength of 360 nm. cdc.govcdc.gov In this particular study, none of the six resulting degradates were present at a concentration greater than 0.01%. cdc.govcdc.gov

However, the presence of photosensitizers can significantly accelerate the photodegradation process. For instance, in water from the Suwannee River, the photolysis half-life of malathion under September sunlight was 15 hours, a process driven by ultraviolet light with wavelengths less than 340 nm. epa.gov The presence of substances like acetone (B3395972) and natural materials dissolved in the water acted as photosensitizers. epa.gov In contrast, direct photolysis in pure water is a much slower process. epa.gov

Research on the photodegradation of malathion on soil surfaces is limited. One study reported a photodegradation half-life of 173 days for malathion on a sandy loam soil with a pH of 6.5, suggesting that photodegradation on soil is not a primary dissipation pathway. cdc.govregulations.gov

The degradation of malathion can proceed through two main pathways: activation and degradation. nih.gov Activation involves oxidative desulfuration to form malaoxon, a more toxic compound. nih.gov This can be initiated by photooxidation, chemical oxidation, or biological activation. nih.gov The degradation pathway, primarily through hydrolysis, leads to the formation of malathion monoacids and dicarboxylic acid. cdc.gov It has been noted that under certain conditions, the α-monoacid is more prevalent than the β-monoacid, with a reported ratio of 85:15. cdc.govcdc.gov Furthermore, malathion monoacids are estimated to be about 18 times more stable than the parent malathion compound. cdc.govcdc.gov

Advanced oxidation processes (AOPs) have been shown to be effective in degrading malathion. For example, the use of UV light in combination with hydrogen peroxide (UV/H₂O₂) significantly enhances the degradation rate compared to direct UV photolysis alone. canada.ca Different AOPs can lead to distinct groups of degradation by-products. canada.ca While these processes can efficiently transform malathion, complete mineralization to carbon dioxide and water is often low. canada.ca

The table below summarizes the photodegradation half-lives of malathion under various conditions.

| Condition | Half-life | Reference |

| Thin film on glass (natural sunlight) | Stable | cdc.govcdc.gov |

| Thin film on glass (UV light, 360 nm) | 16% degradation in 25 hours | cdc.govcdc.gov |

| Suwannee River water (sunlight) | 15 hours | epa.gov |

| Sandy loam soil (pH 6.5) | 173 days | cdc.govregulations.gov |

| Deionized water (UV irradiation) | 11.6 minutes | orst.edu |

| River water | 75% degradation in 1 week, 90% in 2 weeks | epa.gov |

| Pond, lake, river, and other natural waters | 0.5 to 10 days | epa.gov |

Soil and Sediment Interactions: Sorption, Desorption, and Leaching Dynamics of Malathion Metabolites

The interaction of malathion and its metabolites with soil and sediment is a critical factor governing their environmental mobility and persistence. Malathion is considered to have moderate to high mobility in various soil types, including sandy loam, sand, loam, and silt loam. nih.gov However, its potential to leach into groundwater is generally limited due to its rapid degradation in the environment. nih.gov

Microbial degradation is a primary pathway for malathion dissipation in soil and sediments, occurring mainly through enzyme-catalyzed hydrolysis. cdc.govnih.gov The rate of degradation is often faster in non-sterile soils compared to sterile ones, highlighting the importance of microbial activity. epa.gov It has been observed that soils exhibiting more rapid initial adsorption of malathion also show a faster degradation rate. cdc.gov

The major degradation products of malathion in soil include its mono- and dicarboxylic acids. epa.gov In one study, the α-monocarboxylic acid of malathion was identified as a degradate. epa.gov The half-life of malathion monocarboxylic acid in the water phase of an aerobic aquatic metabolism study was calculated to be 3 days. epa.gov In another study focusing on sediment, the half-life for the same metabolite was 11 days. epa.gov

The table below presents the maximum concentrations of malathion degradation products observed in the water and sediment phases of an aerobic aquatic metabolism study.

| Degradation Product | Maximum Concentration (Water Phase) | Time to Max Concentration (Water Phase) | Maximum Concentration (Sediment) | Time to Max Concentration (Sediment) | Reference |

| Monocarboxylic acid of malathion (MCA) | 28% | 4 days | 4.5% | 6 hours | epa.gov |

| Dimethyl monocarboxylic acid | 21% | 7 days | 8.1% (demethyl MCA) | 45 days | epa.gov |

| Dicarboxylic acid | 21% | 14 days | 5.2% | 4 days | epa.gov |

| Dimethyl dicarboxylic acid metabolite | 39% | 45 days | Not Detected | - | epa.gov |

Influence of Soil Physicochemical Properties (e.g., organic carbon, clay content) on Metabolite Mobility

The organic carbon content of soil is a primary factor influencing the sorption of organic compounds like malathion. Higher organic carbon content generally leads to increased sorption, which in turn reduces the mobility of the compound and its metabolites in the soil column. This is reflected in the organic carbon-water (B12546825) partitioning coefficient (Koc). For malathion, Koc values ranging from 151 to 183 have been reported, classifying it as moderately mobile. nih.gov

Clay content also affects sorption, although often to a lesser extent than organic carbon for non-ionic organic pesticides. The mineral surfaces of clay particles can provide sites for adsorption.

The degradation of malathion in soil is also influenced by factors such as moisture and pH. mdpi.com Increased moisture content can enhance microbial activity, leading to faster degradation. mdpi.com The pH of the soil can affect the rate of hydrolysis, with alkaline conditions generally favoring the hydrolysis of organophosphates. mdpi.com

Modeling Environmental Transport and Persistence of Malathion α-Monoacid

Modeling the environmental transport and persistence of Malathion α-Monoacid is essential for assessing its potential environmental impact. While specific models for the deuterated form are not detailed in the available literature, the principles would be similar to those for the non-labeled compound.

The persistence of malathion in the environment is generally low due to its susceptibility to biodegradation, photolysis, and hydrolysis. researchgate.net Its half-life in the environment is typically short, ranging from a few hours to about a week in soil. nih.gov In aquatic environments, the half-life is highly dependent on pH, ranging from 0.2 weeks at pH 8.0 to 21 weeks at pH 6.0. researchgate.net

Environmental fate models would need to consider these key degradation pathways. Hydrolysis rates are pH-dependent, with more rapid degradation occurring in alkaline conditions. epa.gov Microbial degradation is a significant factor in both soil and aquatic systems. epa.gov

The mobility of malathion and its metabolites is another critical component of transport models. While malathion can be mobile in soil, its rapid degradation often limits leaching to groundwater. nih.gov The formation of more water-soluble metabolites, such as the mono- and dicarboxylic acids, could potentially increase their mobility compared to the parent compound. The calculated half-life of malathion monocarboxylic acid in the water phase of an aquatic system was 3 days, while in the sediment of the same system, it was 11 days, indicating its potential for persistence and transport in the aqueous phase. epa.gov

Aquatic Environment Dynamics: Distribution and Persistence of Malathion Metabolites in Freshwater and Marine Systems

The behavior of malathion and its metabolites in aquatic environments is governed by a combination of physical, chemical, and biological processes. Malathion itself degrades rapidly in water, with its persistence being highly influenced by pH. researchgate.net Hydrolysis is a major degradation pathway, and the rate increases significantly with increasing pH. nih.gov

In addition to hydrolysis, microbial degradation plays a crucial role in the breakdown of malathion in aquatic systems. nih.gov Various bacterial and fungal species have been shown to degrade malathion, often utilizing it as a carbon source. cdc.gov This biodegradation leads to the formation of metabolites such as malathion mono- and dicarboxylic acids. cdc.gov

Studies have shown that malathion monoacids are significant degradation products in aquatic environments. cdc.gov In one study, it was reported that the α-monoacid is formed more readily than the β-monoacid. cdc.gov These monoacids are also more stable to hydrolysis than the parent malathion. cdc.gov

The distribution of malathion and its metabolites between the water column and sediment is another important aspect of their aquatic fate. Malathion has a tendency to be absorbed by sediments. researchgate.net Once in the sediment, it can be subject to further degradation. The half-life of malathion monocarboxylic acid has been reported to be 3 days in the water phase and 11 days in the sediment of an aquatic system, indicating that these metabolites can persist in both compartments. epa.gov

The presence of malathion and its degradation products, including the monoacids, has been detected in various water bodies. epa.gov The following table summarizes the degradation half-lives of malathion in different aquatic environments.

| Aquatic System | pH | Temperature (°C) | Half-life | Reference |

| Sterile Seawater | 8.20 | 20 | 3.3 days | nih.gov |

| Unsterile Seawater | 8.05 | 20 | 2.4 days | nih.gov |

| Seawater/Sediment Microcosm | 7.3-7.7 | 20 | 2 days | nih.gov |

| Water | 7.4 | 37.5 | 1.3 days | nih.gov |

| Water | 7.4 | 20 | 10.5 days | nih.gov |

| Water | 8.0 | - | 0.53 weeks | nih.gov |

| Water | 7.0 | - | 1.7 weeks | nih.gov |

| Water | 6.0 | - | 5.8 weeks | nih.gov |

| Water | 4.5 | - | 18 weeks | nih.gov |

| River Water | - | - | 75% degradation in 1 week | epa.gov |

| Natural Waters (Pond, Lake, River) | - | - | 0.5 to 10 days | epa.gov |

Investigation of Malathion Metabolic Pathways and Biodistribution Using Isotopically Labeled Analogs in Model Systems

Elucidation of Malathion (B1675926) Carboxylesterase Activity and Monoacid Formation in Non-Human Biological Systems

The detoxification of malathion to its less toxic monoacid derivatives is a metabolic pathway predominantly governed by carboxylesterase (CbE) enzymes. The activity of these enzymes varies significantly across different species, which is a primary determinant of malathion's selective toxicity. In mammals and birds, carboxylesterase activity is substantially higher compared to insects, enabling them to degrade malathion more rapidly than it is bioactivated to its toxic metabolite, malaoxon (B1675925). researchgate.net

In vivo studies in various mammals have confirmed the formation of malathion monoacids. Early research identified malathion α-monoacid as a principal metabolite in the urine of rats and sheep. ias.ac.in In cows, malathion monoacid was the main metabolite found, with the corresponding diacid becoming more prominent over time. researchgate.net

Research using rat models has provided detailed insights into the production of different monoacid isomers. While initial studies identified only the α-monoacid, subsequent work revealed that both α- and β-monoacids are formed. nih.gov The ratio of these isomers can differ between in vitro and in vivo conditions, highlighting the complexity of metabolic processes within a whole organism. nih.gov

In insects, carboxylesterase-mediated hydrolysis is a key mechanism of resistance. For instance, a resistant strain of the mosquito Culex tarsalis was found to possess a mutated carboxylesterase capable of hydrolyzing malathion 18 times faster than the enzyme found in susceptible strains. epa.gov Similarly, studies on the diamondback moth, Plutella xylostella, using ¹⁴C-labeled malathion showed that resistant strains have a higher rate of metabolism and excretion, with malathion dicarboxylic acid and desmethyl malathion being the main metabolites. nih.gov In Drosophila melanogaster, a major peak of malathion hydrolytic activity has been specifically linked to carboxylesterase action. ethz.ch

The following table summarizes findings on the isomeric ratio of malathion monoacid metabolites produced in a rat model system, illustrating the differential processing of malathion in isolated versus whole-organism systems.

| System | α-Monoacid:β-Monoacid Ratio | Source |

| In Vitro (Rat Liver Fractions) | 3:2 | nih.gov |

| In Vivo (Rat Urine Metabolites) | 9:2 | nih.gov |

Tracer Studies of Malathion and its Metabolites in Environmental Organisms (e.g., plants, aquatic organisms, soil invertebrates for metabolic pathway mapping)

Tracer studies utilizing radiolabeled malathion, typically with ¹⁴C, have been fundamental in mapping its metabolic pathways and distribution in various environmental organisms. These studies reveal how different species process the compound, contributing to our understanding of its environmental fate and ecological impact.

Aquatic Organisms: In aquatic ecosystems, fish and invertebrates rapidly metabolize malathion. A study on bluegill sunfish exposed to radiolabeled malathion in a flow-through system demonstrated that the compound did not significantly bioaccumulate. epa.govnih.gov The primary residue detected in the fish tissue, at levels greater than 10% of the total radioactive residues, was malathion monocarboxylic acid (MCA), which accounted for 33.3-35.9% of the total radioactivity. epa.gov This indicates a robust carboxylesterase pathway in fish. Studies in various fish species, including Tilapia mossambica and Channa punctatus, have shown that esterase activities are significantly affected by malathion exposure, confirming the interaction between the pesticide and these metabolic enzymes. ias.ac.inbpasjournals.comacspublisher.com

Soil Invertebrates and Microorganisms: In soil, the primary degradation process for malathion is microbially mediated biodegradation, with carboxylesterase-catalyzed hydrolysis being the predominant pathway. mdpi.comorst.edu Numerous studies have isolated bacterial strains capable of using malathion as a sole carbon source. researchgate.netmdpi.com For example, Pseudidiomarina species can completely degrade high concentrations of malathion within 36 hours, with malathion monocarboxylic acid (both α and β isomers) and dicarboxylic acid identified as key intermediate metabolites. researchgate.net Other identified degrading bacteria include Ochrobactrum sp., Bacillus cereus, and Micrococcus aloeverae. researchgate.netmdpi.comnih.gov These microbial degradation pathways are crucial for the remediation of contaminated soils. researchgate.netmdpi.com

Plants: Plants also metabolize malathion, primarily through hydrolysis at the P-S bond and carboxylesterase-mediated hydrolysis. mdpi.combepls.com While plants can metabolize malathion to malaoxon, this is considered a minor pathway, and the malaoxon is rapidly eliminated. orst.edubepls.com The main detoxification route involves breaking the ester bonds to form the monoacid and subsequently the diacid derivatives. bepls.com

The following table summarizes the key malathion metabolites identified in tracer and biodegradation studies across different environmental organisms.

| Organism Type | Organism Example(s) | Key Metabolite(s) Identified | Pathway |

| Aquatic Organisms | Bluegill Sunfish (Lepomis macrochirus) | Malathion Monocarboxylic Acid (MCA) | Carboxylesterase Hydrolysis |

| Soil Microorganisms | Pseudidiomarina sp., Bacillus sp. | Malathion Monoacid (α & β), Malathion Diacid | Carboxylesterase Hydrolysis |

| Plants | Mung Bean (Vigna radiata) | Phosphorodithioate, Monomethyl phosphate | Carboxylesterase Hydrolysis |

| Insects | Diamondback Moth (Plutella xylostella) | Malathion Dicarboxylic Acid, Desmethyl Malathion | Hydrolysis, Demethylation |

In Vitro Metabolic Studies Using Isolated Enzyme Systems or Cellular Models to Characterize Monoacid Production

In vitro systems, such as isolated liver microsomes, cytosolic fractions, and purified enzymes, are powerful tools for characterizing the specific biochemical reactions involved in malathion metabolism without the complexities of a whole organism. These models allow for the precise measurement of enzyme kinetics and the identification of primary metabolites.

Studies using rat and human liver microsomes have been instrumental in confirming the primary role of carboxylesterases in malathion detoxification. When malathion is incubated with these subcellular fractions, it is rapidly eliminated. nih.gov The major metabolite formed is malathion monocarboxylic acid (MMCA), with the rate of its formation being significantly higher—representing over 99.5% of the metabolic clearance—than the formation of the toxic metabolite malaoxon. nih.gov This demonstrates the efficiency of the hydrolytic detoxification pathway in the liver.

Comparative in vitro studies have also highlighted species-specific differences. For instance, the rate of MMCA formation in adult rat liver microsomes is approximately 10-fold higher than in juvenile rat microsomes, indicating age-dependent metabolic capacity. nih.gov

Purified enzyme systems provide even more specific insights. The use of pig liver esterase (PLE) in chemoenzymatic resolution studies of racemic malathion has shown that the enzyme can selectively hydrolyze one enantiomer. ias.ac.in These experiments typically yield a mixture of α- and β-monoacids of the (R)-malathion enantiomer, leaving the unreacted malathion enriched with the (S)-enantiomer. ias.ac.in Such studies are crucial for understanding the stereoselectivity of metabolic enzymes.

Furthermore, in vitro incubation of malathion with rat liver fractions has been used to determine the specific ratio of the α- and β-monoacid isomers produced, which was found to be approximately 3:2. nih.gov This detailed characterization of monoacid production in controlled cell-free and cellular models is essential for building accurate toxicokinetic models and for extrapolating metabolic data across different species. nih.govmdpi.com

Application of Malathion α Monoacid D5 in Environmental Biomonitoring Research Methodologies

Method Development for Detection and Quantification of Malathion (B1675926) Metabolites, including Malathion α-Monoacid, in Environmental Matrices (e.g., water, soil, air, plant tissue)

The development of robust analytical methods is the cornerstone of effective environmental monitoring. For malathion metabolites, the preferred technique is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and selectivity. researchgate.netlupinepublishers.com The use of Malathion α-Monoacid-d5 is integral to the most reliable of these methods, a technique known as isotope dilution mass spectrometry. nih.govnih.gov

Principle of Isotope Dilution: In this approach, a known quantity of Malathion α-Monoacid-d5 is added to an environmental sample (e.g., a water or soil extract) at the beginning of the analytical process. nih.gov This "internal standard" is chemically identical to the target analyte (malathion α-monoacid) but is distinguishable by the mass spectrometer due to the five deuterium (B1214612) atoms, which increase its mass. Because the labeled standard and the native analyte behave identically during sample preparation, extraction, and chromatographic separation, any loss of the analyte during these steps is mirrored by a proportional loss of the internal standard. lcms.czepa.gov The mass spectrometer measures the ratio of the native analyte to the labeled standard, allowing for a highly accurate calculation of the original concentration of malathion α-monoacid in the sample, effectively correcting for matrix effects and procedural variability. oup.com

Sample Preparation and Extraction: Methodologies are tailored to the specific environmental matrix being analyzed.

Water: Water samples are often acidified and extracted using solid-phase extraction (SPE) cartridges or liquid-liquid extraction with a solvent like dichloromethane. nih.govepa.gov The extract is then concentrated before LC-MS/MS analysis.

Soil and Sediment: Soil samples typically undergo solvent extraction, often using an accelerated solvent extraction (ASE) system with acetonitrile (B52724) or a similar polar solvent. oup.com This is followed by a clean-up step, for example using dispersive solid-phase extraction (dSPE) with sorbents like primary secondary amine (PSA) to remove interfering organic acids and other matrix components. oup.com

Air: Air samples are collected by drawing air through a sorbent tube (e.g., polyurethane foam). The trapped analytes are then desorbed with a solvent for analysis. nih.gov

Plant Tissue: Plant samples are homogenized and extracted with a solvent, followed by cleanup steps to remove pigments and lipids that can interfere with the analysis. nih.govcapes.gov.br

The table below summarizes typical performance characteristics for an LC-MS/MS method utilizing a deuterated internal standard for the analysis of a pesticide metabolite in an environmental matrix.

| Parameter | Water | Soil |

| Extraction Technique | Solid-Phase Extraction (SPE) | QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) |

| Analytical Method | LC-MS/MS | LC-MS/MS |

| Internal Standard | Isotope-Labeled Analog (e.g., Malathion α-Monoacid-d5) | Isotope-Labeled Analog (e.g., Malathion α-Monoacid-d5) |

| Limit of Quantification (LOQ) | 0.01 - 0.1 µg/L | 0.1 - 1.0 µg/kg |

| Mean Recovery (%) | 90 - 110% | 85 - 105% |

| Relative Standard Deviation (RSD) | < 10% | < 15% |

| This table presents representative data synthesized from standard analytical methodologies for pesticide residue analysis. oup.comepa.gov |

Methodologies for Assessing Environmental Exposure Levels via Metabolite Detection in Ambient Samples

Once a method is validated using Malathion α-Monoacid-d5, it can be deployed to assess environmental exposure levels. This involves collecting ambient samples from various locations and analyzing them for the presence and concentration of malathion α-monoacid. Malathion degrades in the environment through hydrolysis and microbial action, with the rate being influenced by factors like pH, temperature, and microbial activity. epa.gov The α-monoacid is a primary and more stable hydrolysis product, making it an excellent indicator of both recent and past malathion applications. nih.gov

Researchers can systematically sample surface water, groundwater, soil, and air in agricultural or residential areas where malathion is used. nih.govepa.gov For instance, studies have identified malathion metabolites in soil and water following its application for pest control. epa.govnih.gov By quantifying the concentration of malathion α-monoacid, scientists can map the extent of contamination, identify areas of high concentration, and study the persistence and transport of the metabolite in different environmental compartments. The accuracy afforded by methods using Malathion α-Monoacid-d5 ensures that the data collected is reliable for assessing the potential for human and ecological exposure. nih.gov

The following table illustrates hypothetical data from a field study monitoring malathion α-monoacid in different environmental samples after a pesticide application event.

| Sample Type | Time Since Application | Concentration of Malathion α-Monoacid (µg/L or µg/kg) |

| Surface Water | 24 hours | 5.2 µg/L |

| Surface Water | 7 days | 2.8 µg/L |

| Surface Water | 30 days | 0.9 µg/L |

| Topsoil (0-5 cm) | 24 hours | 15.7 µg/kg |

| Topsoil (0-5 cm) | 7 days | 9.1 µg/kg |

| Topsoil (0-5 cm) | 30 days | 3.5 µg/kg |

| This interactive table demonstrates a typical degradation pattern observed in environmental monitoring studies. |

Integration of Labeled Standards in Exposure Reconstruction Models

Exposure reconstruction is a scientific process that uses environmental monitoring data to estimate the magnitude, frequency, and duration of past exposure to a substance. The highly accurate and precise data generated using Malathion α-Monoacid-d5 is critical for developing and validating these models. oup.com

Environmental fate and transport models use measured concentrations in soil, water, and air to predict how a chemical moves through the environment and to estimate potential human contact. For example, a model might use the concentration of malathion α-monoacid in soil to estimate potential exposure through dermal contact or the concentration in drinking water to estimate ingestion exposure.

The reliability of these models is directly dependent on the quality of the input data. Inaccurate measurements can lead to significant errors in exposure estimates. The use of isotope dilution analysis with Malathion α-Monoacid-d5 minimizes analytical uncertainty, thereby increasing the confidence in the model's predictions. nih.govlcms.cz This robust data allows for more accurate risk assessments and helps in establishing guidelines and safety standards for pesticide use by providing a clearer understanding of the relationship between environmental concentrations and potential human exposure.

Computational Chemistry and Theoretical Modeling of Malathion α Monoacid Degradation

Quantum Chemical (e.g., Density Functional Theory) Calculations for Reaction Mechanisms and Transition States of Monoacid Formation and Further Breakdown

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the intricate mechanisms of malathion (B1675926) α-monoacid formation and its subsequent degradation. These computational methods allow for the detailed exploration of potential energy surfaces, providing critical information about the stability of reactants, intermediates, products, and the energy barriers of transition states.

The formation of malathion α-monoacid from its parent compound, malathion, primarily occurs through the hydrolysis of one of the carboxyethyl ester groups. DFT calculations can model this reaction in the presence of a catalyst, such as a water molecule or a hydroxyl ion, to determine the most energetically favorable pathway. By calculating the Gibbs free energy of activation (ΔG‡) and the reaction energy (ΔG), researchers can predict the spontaneity and rate of the hydrolysis reaction under various conditions.

Furthermore, DFT is employed to investigate the subsequent breakdown of the malathion α-monoacid. Potential degradation pathways include further hydrolysis to malathion dicarboxylic acid or cleavage of the P-S bond. Theoretical calculations can help identify the reactive sites within the malathion α-monoacid molecule and predict the likelihood of different degradation products forming. For instance, the calculated bond dissociation energies can indicate the weakest bonds in the molecule, suggesting the most probable points of initial attack for degradation.

Note: The data presented in this table are illustrative and based on typical values found in computational studies of organophosphate hydrolysis. Actual values may vary depending on the specific computational methods and models used.

Molecular Dynamics Simulations to Understand Interactions in Environmental Matrices

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of malathion α-monoacid in complex environmental matrices such as soil and water. Unlike the static picture provided by quantum chemical calculations, MD simulations can model the movement and interactions of molecules over time, providing insights into solvation effects, adsorption processes, and transport phenomena.

In an aqueous environment, MD simulations can reveal the structure of the hydration shell around the malathion α-monoacid molecule. By analyzing the radial distribution functions, researchers can determine the average number of water molecules in the first and second solvation shells and their orientation relative to the solute. This information is crucial for understanding the solubility and reactivity of the monoacid in water.

When considering the interaction with soil components, MD simulations can model the adsorption of malathion α-monoacid onto mineral surfaces or organic matter. These simulations can identify the specific functional groups on both the monoacid and the soil components that are involved in the binding. By calculating the binding free energy, it is possible to predict the strength of the adsorption and, consequently, the mobility of the compound in the soil. This has significant implications for its environmental fate and potential for groundwater contamination.

Kinetic and Mechanistic Modeling of Malathion and its Metabolite Degradation Pathways

Kinetic and mechanistic modeling integrates theoretical calculations with experimental data to develop a comprehensive understanding of the degradation pathways of malathion and its metabolites, including malathion α-monoacid. These models can simulate the concentration changes of the parent compound and its various degradation products over time under different environmental conditions.

The rate constants for individual reaction steps, such as the hydrolysis of malathion to malathion α-monoacid and its subsequent degradation, can be calculated using transition state theory in conjunction with the energy barriers obtained from quantum chemical calculations. These theoretical rate constants can then be used as input for kinetic models.

Mechanistic models can also incorporate the effects of environmental factors, such as pH, temperature, and the presence of catalysts or inhibitors, on the degradation rates. By comparing the model predictions with experimental observations, researchers can validate the proposed degradation mechanisms and refine the kinetic parameters. This iterative process of modeling and experimentation is essential for developing accurate predictive models for the environmental fate of malathion and its metabolites.

Table 2: Key Compounds Mentioned in this Article

| Compound Name |

|---|

| Malathion |

| Malathion α-monoacid |

| Malathion dicarboxylic acid |

Future Research Directions and Emerging Methodologies in Malathion α Monoacid D5 Research

Development of Novel High-Throughput Analytical Platforms for Metabolite Profiling

The pursuit of comprehensive metabolite profiling has spurred the development of high-throughput analytical platforms, where isotopically labeled standards like Malathion (B1675926) α-Monoacid-d5 are indispensable. Mass spectrometry (MS) has become a primary tool for broad-spectrum metabolite analysis. nih.govnih.gov However, achieving high throughput often involves a trade-off with metabolite coverage. nih.govosti.gov

Future research will focus on integrating Malathion α-Monoacid-d5 into advanced MS-based platforms to overcome current limitations. Direct analysis techniques, such as Direct Injection Mass Spectrometry (DI-MS) and Flow Injection Electrospray Mass Spectrometry (FIE-MS), can achieve sample throughputs of up to two samples per minute. osti.gov The inclusion of a deuterated standard like Malathion α-Monoacid-d5 in these workflows is crucial for accurate quantification, correcting for matrix effects and variations in instrument response. This allows for the rapid and reliable screening of numerous samples to determine the concentration of the primary malathion metabolite.

Emerging technologies such as microfluidics and the miniaturization of separation techniques are poised to bridge the gap between speed and comprehensive coverage. nih.govosti.gov In these next-generation platforms, Malathion α-Monoacid-d5 will serve as a robust internal standard for isotope dilution methods, a gold-standard technique for quantitative analysis. nih.gov This approach enhances specificity and sensitivity by allowing the chromatographic separation of contaminants from the analyte of interest and correcting for sample recovery. nih.gov The use of metabolomics, which provides a snapshot of the metabolic state of an organism in response to stimuli, will be greatly enhanced by the accuracy afforded by such labeled standards. nih.govnih.gov

Table 1: High-Throughput Analytical Platforms and the Role of Malathion α-Monoacid-d5

| Platform | Typical Throughput | Role of Malathion α-Monoacid-d5 | Key Advantage |

|---|---|---|---|

| Direct Injection MS (DI-MS) | Up to 2 samples/minute | Internal standard for quantification | High speed for rapid screening |

| Flow Injection ESI-MS (FIE-MS) | Up to 2 samples/minute | Internal standard for quantification | High speed, suitable for automation |

| MALDI-TOF MS | ~3 seconds per sample | Internal standard for quantification | Very high speed, analysis of complex mixtures |

| Microfluidics-MS | Emerging | Internal standard for precise quantification | Reduced sample/reagent consumption, high integration |

| UPLC-MS/MS | Lower than direct methods | Internal standard for isotope dilution analysis | High sensitivity and specificity, structural confirmation |

Advanced Bioremediation Strategies Leveraging Insights into Microbial Monoacid Degradation

Bioremediation, which utilizes microorganisms to break down toxic substances into less harmful components, is a promising and environmentally friendly method for decontaminating malathion-polluted environments. mdpi.comscialert.net A primary microbial degradation pathway for malathion involves the action of carboxylesterases, which hydrolyze the parent compound into malathion α-monoacid and subsequently into malathion dicarboxylic acid. nih.govmdpi.comnih.gov

Malathion α-Monoacid-d5 is a critical tool for advancing these bioremediation strategies. By introducing a known quantity of the labeled monoacid into a microbial culture or a contaminated environmental sample, researchers can precisely trace its degradation pathway and kinetics. This allows for the unambiguous identification and quantification of subsequent breakdown products using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS). mdpi.com

Numerous bacterial and fungal species have been identified for their ability to degrade malathion. researchgate.net The use of Malathion α-Monoacid-d5 can help in selecting the most efficient microbial strains or consortia by providing accurate data on their specific ability to metabolize the monoacid intermediate. mdpi.com For instance, studies have shown that consortia of bacteria can be more effective at complete removal than single strains. mdpi.com Labeled monoacid can be used to elucidate the specific roles and metabolic rates of each member of the consortium in the degradation chain. This detailed understanding is essential for designing and optimizing large-scale bioremediation applications for contaminated soil and water. scialert.netresearchgate.net

Table 2: Microorganisms Involved in Malathion Degradation

| Microorganism Type | Species/Genus Example | Degradation Pathway Involving Monoacid | Reference |

|---|---|---|---|

| Bacteria | Bacillus cereus | Degrades malathion via carboxylesterase activity to monoacid and diacid. | mdpi.commdpi.com |

| Bacteria | Pseudomonas sp. | Utilizes malathion as a carbon source, degrading it to mono and dicarboxylic acids. | openaccesspub.orgacademicjournals.org |

| Bacteria | Micrococcus aloeverae | Part of a consortium that completely degrades malathion. | mdpi.com |

| Fungi | Aspergillus niger | Capable of high degradation rates of malathion. | researchgate.net |

| Fungi | Fusarium oxysporum | Produces cutinase which rapidly degrades malathion to monoacid and diacid. | nih.gov |

Integrated Environmental Modeling Incorporating Labeled Metabolite Data for Enhanced Predictive Capability

Environmental fate models are essential tools for predicting the transport, transformation, and persistence of pesticides and their transformation products (TPs) in ecosystems like soil and water bodies. frontiersin.org These models are crucial for regulatory risk assessment. stone-env.com However, the accuracy of these models is often limited by a lack of precise data on the formation and degradation rates of key metabolites. frontiersin.org

The incorporation of data generated using Malathion α-Monoacid-d5 can significantly enhance the predictive capability of these models. Stable isotope analysis is a novel approach for tracing the source and fate of chemicals in the environment. nih.gov By using the deuterated monoacid in controlled laboratory or field studies, researchers can obtain highly accurate kinetic data on its degradation, sorption, and transport.

This empirical data can then be used to calibrate and validate environmental fate models such as PRZM (Pesticide Root Zone Model) and SWAT (Soil and Water Assessment Tool). stone-env.comscience.gov For instance, labeled experiments can determine the precise half-life of malathion monoacid in different soil types or aquatic conditions, providing robust input parameters for the models. Currently, many models lack the complexity to simulate TP fate accurately, often due to missing data on transformation schemes. frontiersin.org Integrating data from studies using Malathion α-Monoacid-d5 would allow for the development of more sophisticated models that can differentiate TP formation in various environmental compartments (e.g., soil vs. plant surface), leading to more realistic and reliable environmental risk assessments. researchgate.net

Exploration of Malathion α-Monoacid-d5 in Studying Resistance Mechanisms to Organophosphate Pesticides

Pesticide resistance is a growing global challenge, where pest populations evolve decreased susceptibility to previously effective chemicals. wikipedia.org For malathion, a common resistance mechanism in insects is the increased activity of carboxylesterase enzymes, which rapidly detoxify malathion by hydrolyzing it to the non-toxic malathion monoacid and diacid before it can be converted to its toxic active form, malaoxon (B1675925). orst.eduwho.int

Malathion α-Monoacid-d5 provides a powerful tool for investigating the metabolic aspects of this resistance. By applying labeled malathion to both susceptible and resistant insect strains and subsequently using the labeled monoacid as an analytical standard, researchers can precisely quantify the rate of detoxification. This allows for a direct comparison of the metabolic capacity of different pest populations.

Furthermore, metabolomics approaches can be used to track the fate of the labeled compound through various biochemical pathways. usda.gov This can help identify not only the primary detoxification route but also downstream metabolic consequences of increased carboxylesterase activity. For example, in some cases, overexpression of certain enzymes like cytochrome P450s, which may be involved in resistance to other pesticides, can paradoxically increase susceptibility to malathion by activating it more rapidly. plos.org Using Malathion α-Monoacid-d5 in such multi-resistance studies can help untangle these complex metabolic interactions. Understanding the precise biochemical pathways and rates of detoxification is crucial for developing effective resistance management strategies and for the design of new pesticides that can circumvent these resistance mechanisms. usda.gov

Q & A

Basic Research Questions

Q. How should experimental designs be structured to assess the biochemical effects of Malathion alpha-Monoacid-d5 in plant or animal models?

- Methodological Answer :

- Use controlled group designs with clearly defined treatment concentrations and application timelines. For example, in plant studies, apply Malathion at varying doses (e.g., 800–2400 ppm) 2 weeks pre-harvest to evaluate anthocyanin synthesis, as demonstrated in cranberry studies . In animal models, divide subjects into control, sham, and experimental groups (e.g., Malathion at 50 mg/kg ± ascorbic acid) to isolate dose-dependent effects on oxidative stress markers like glutathione (GSH) and malondialdehyde (MDA) . Include post-treatment storage periods (e.g., 7–14 days) to observe delayed biochemical changes .

Q. What are key considerations for validating the purity and identity of this compound in experimental setups?

- Methodological Answer :

- Employ nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) to confirm chemical identity and purity. For isotopic labeling (e.g., deuterated d5 variants), use mass spectrometry (MS) to verify isotopic incorporation and stability. Follow journal guidelines for new compound characterization, which require detailed analytical data and cross-referencing with established protocols .

Q. How can researchers ensure reproducibility in studies involving Malathion derivatives?

- Methodological Answer :

- Document all experimental parameters, including solvent preparation, injection methods (e.g., intraperitoneal administration in rats), and storage conditions. Adhere to standardized protocols for oxidative stress assays (e.g., GSH and MDA quantification via spectrophotometry) . Provide raw data and statistical analyses (e.g., ANOVA with p-values <0.05) in supplementary materials to enable replication .

Advanced Research Questions

Q. How can contradictions in studies on Malathion’s effects on enzymatic pathways be resolved?

- Methodological Answer :

- Conduct comparative meta-analyses to identify variables such as dosage, exposure duration, or model systems. For instance, while Malathion enhances anthocyanin synthesis in cranberries, indole-3-acetic acid (IAA) does not, suggesting pathway-specific interactions . Use in vitro enzyme inhibition assays (e.g., acetylcholinesterase activity tests) to isolate mechanistic discrepancies .

Q. What advanced techniques are recommended for studying the metabolic fate of Malathion derivatives like alpha-Monoacid-d5?

- Methodological Answer :

- Apply liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopic labeling (e.g., d5) to trace metabolite formation in complex matrices. Use deuterated analogs as internal standards to improve quantification accuracy in tissues or environmental samples . Pair this with kinetic modeling to map degradation pathways and identify reactive intermediates.

Q. How can researchers evaluate protective compounds against Malathion-induced toxicity using alpha-Monoacid-d5?

- Methodological Answer :

- Design co-treatment studies with antioxidants (e.g., ascorbic acid at 200 mg/kg) to assess mitigation of oxidative stress. Measure biomarkers like GSH depletion and lipid peroxidation (via MDA levels) in target organs (e.g., rat testes). Use dose-response curves and histopathological analyses to validate protective efficacy .

Q. What strategies optimize the detection of this compound in environmental or biological samples?

- Methodological Answer :